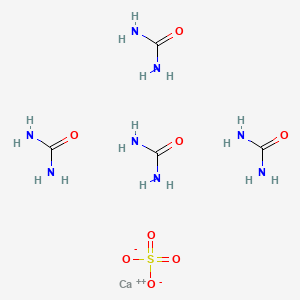
Calcium urea sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium urea sulfate is a compound formed by the reaction of calcium sulfate with urea. It is known for its unique crystalline structure and has applications in various fields, including agriculture and industry. The compound is often used as a fertilizer due to its ability to provide essential nutrients to plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium urea sulfate can be synthesized through several methods. One common method involves the reaction of calcium sulfate dihydrate (gypsum) with urea in the presence of water. The reaction typically proceeds as follows: [ \text{CaSO}_4 \cdot 2\text{H}_2\text{O} + 4\text{CO(NH}_2\text{)}_2 \rightarrow \text{CaSO}_4 \cdot 4\text{CO(NH}_2\text{)}_2 + 2\text{H}_2\text{O} ] This reaction can be carried out at room temperature, and the resulting product is a crystalline adduct of calcium sulfate and urea .
Industrial Production Methods: In industrial settings, this compound is produced by mixing calcium sulfate dihydrate with urea in a controlled environment. The mixture is then subjected to grinding, compacting, and mixing in the presence of water to ensure high conversion rates. The product is then dried and packaged for use .
Chemical Reactions Analysis
Types of Reactions: Calcium urea sulfate undergoes various chemical reactions, including hydrolysis and decomposition. When exposed to water, the urea component can hydrolyze, releasing ammonia and carbon dioxide. The calcium sulfate component can also participate in precipitation reactions, forming calcium carbonate in the presence of carbon dioxide.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Precipitation: Carbon dioxide can react with calcium sulfate to form calcium carbonate.
Major Products Formed:
Hydrolysis: Ammonia and carbon dioxide.
Precipitation: Calcium carbonate.
Scientific Research Applications
Calcium urea sulfate has several applications in scientific research:
Soil Amendment: Enhances soil structure and fertility by providing essential nutrients.
Environmental Science: Studied for its potential to reduce greenhouse gas emissions from agricultural fields.
Mechanism of Action
The mechanism of action of calcium urea sulfate in agriculture involves the slow release of nitrogen from the urea component. This slow release is achieved through the gradual hydrolysis of urea, which provides a steady supply of nitrogen to plants. The calcium sulfate component helps improve soil structure and provides calcium, an essential nutrient for plant growth .
Comparison with Similar Compounds
Calcium urea sulfate can be compared with other nitrogen fertilizers such as urea and ammonium sulfate:
Urea: Provides a rapid release of nitrogen but can lead to significant nitrogen loss through volatilization.
Ammonium Sulfate: Provides both nitrogen and sulfur but can acidify the soil over time.
This compound: Offers a balanced release of nitrogen and calcium, improving nitrogen use efficiency and reducing environmental impact.
Similar compounds include:
Urea: A widely used nitrogen fertilizer.
Ammonium Sulfate: Another common nitrogen fertilizer with added sulfur.
Calcium Nitrate: Provides both calcium and nitrogen but has a different release profile compared to this compound.
Properties
CAS No. |
5124-39-0 |
|---|---|
Molecular Formula |
C4H16CaN8O8S |
Molecular Weight |
376.37 g/mol |
IUPAC Name |
calcium;urea;sulfate |
InChI |
InChI=1S/4CH4N2O.Ca.H2O4S/c4*2-1(3)4;;1-5(2,3)4/h4*(H4,2,3,4);;(H2,1,2,3,4)/q;;;;+2;/p-2 |
InChI Key |
XKDHSSVYYAGQDQ-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.[O-]S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)

![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)










